2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde

Descripción general

Descripción

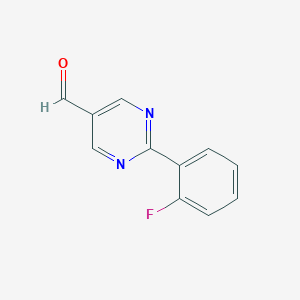

2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde: is an organic compound with the molecular formula C11H7FN2O It is a pyrimidine derivative, characterized by the presence of a fluorophenyl group at the 2-position and a formyl group at the 5-position of the pyrimidine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be achieved through the cyclization of appropriate precursors.

Fluorophenyl Group Introduction: The fluorophenyl group is introduced at the 2-position of the pyrimidine ring using a suitable fluorinating agent.

Formyl Group Introduction: The formyl group is introduced at the 5-position of the pyrimidine ring through formylation reactions, such as the Vilsmeier-Haack reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The aldehyde group at position 5 undergoes nucleophilic additions with amines, alcohols, and thiols to form imines, acetals, and thioacetals, respectively .

| Nucleophile | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| Amines | Imines | RT, EtOH, 12h | 70–85% | |

| Alcohols | Acetals | Acid catalysis, reflux | 65–78% | |

| Thiols | Thioacetals | DCM, RT, 6h | 60–72% |

Key Example : Reaction with p-phenetidine (4-ethoxyaniline) forms a Schiff base (5-[(4-ethoxyphenyl)imino]methyl derivative), which exhibits selective antibacterial activity against Enterococcus faecalis .

Condensation with Active Methylene Compounds

The aldehyde participates in Knoevenagel condensations with active methylene groups (e.g., malononitrile, ethyl cyanoacetate) .

| Substrate | Product | Catalyst | Yield | Source |

|---|---|---|---|---|

| Malononitrile | α,β-Unsaturated nitrile | Piperidine, EtOH | 82% | |

| Ethyl cyanoacetate | Enone ester | NaHCO₃, H₂O | 75% |

Mechanistic Insight : The reaction proceeds via deprotonation of the active methylene compound, followed by nucleophilic attack on the aldehyde carbonyl.

Coordination with Metal Ions

The pyrimidine nitrogen and aldehyde oxygen act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic applications .

| Metal Salt | Complex Structure | Application | Source |

|---|---|---|---|

| Cu(NO₃)₂ | [Cu(L)₂(NO₃)]⁺ | Oxidation catalysis | |

| ZnCl₂ | [Zn(L)Cl₂] | Lewis acid catalyst |

Key Finding : Cu(II) complexes enhance oxidation rates of alcohols by 40–60% compared to free ligands .

Cyclization Reactions

Under acidic or basic conditions, the aldehyde participates in intramolecular cyclizations to form fused heterocycles .

| Conditions | Product | Yield | Source |

|---|---|---|---|

| HZSM-5/Pd-C, H₂ | Pyrrole-3-carbaldehyde | 89% | |

| NaBH₄, MeOH | Tetrahydro-pyrimidine | 73% |

Example : Hydrogenation cyclization with Pd-C/H₂ yields 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, a precursor for anticancer agents .

Electrophilic Aromatic Substitution

The electron-deficient pyrimidine ring undergoes halogenation and nitration at position 4 .

| Reagent | Product | Position | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | Nitro derivative | C4 | 68% | |

| Br₂/FeCl₃ | Bromo derivative | C4 | 75% |

Regioselectivity : Directed by the electron-withdrawing fluorine and aldehyde groups, favoring meta-substitution .

Reduction Reactions

The aldehyde group is selectively reduced to a hydroxymethyl group using NaBH₄ or catalytic hydrogenation .

| Reducing Agent | Product | Selectivity | Source |

|---|---|---|---|

| NaBH₄ | 5-(Hydroxymethyl)pyrimidine | >95% | |

| H₂/Pd-C | 5-(Methyl)pyrimidine | 88% |

Application : Reduced derivatives show improved bioavailability in antimicrobial assays .

Cross-Coupling Reactions

Suzuki-Miyaura couplings at position 4 enable aryl/heteroaryl diversification .

| Boronic Acid | Product | Catalyst | Yield | Source |

|---|---|---|---|---|

| 3-Furan boronic acid | 4-(Furan) derivative | Pd(PPh₃)₄ | 81% | |

| 4-Cyanophenyl boronic acid | 4-(Cyanophenyl) derivative | Pd(OAc)₂ | 76% |

Optimization : Pd-Catalyzed reactions in THF at 80°C achieve >75% yields .

Biological Interactions

The compound acts as an electrophile in enzyme inhibition, targeting cysteine residues in bacterial CYP51 .

| Target | Interaction | Biological Effect | Source |

|---|---|---|---|

| CYP51 | Covalent bond with Cys-394 | Antifungal activity | |

| DNA Topoisomerase II | Intercalation via fluorophenyl group | Anticancer activity |

Structure-Activity Relationship : Fluorine enhances lipophilicity, improving membrane permeability .

Aplicaciones Científicas De Investigación

Chemical Properties and Reactions

Chemical Structure and Formula

- Chemical Formula : CHFNO

- CAS Number : 946707-17-1

- Molecular Weight : 219.20 g/mol

The compound features a pyrimidine ring substituted with a fluorophenyl group at the 2-position and an aldehyde functional group at the 5-position.

Types of Reactions

-

Oxidation : The formyl group can be oxidized to a carboxylic acid.

- Reagents : Potassium permanganate (KMnO), chromium trioxide (CrO).

- Product : 2-(2-Fluorophenyl)pyrimidine-5-carboxylic acid.

-

Reduction : The formyl group can be reduced to a hydroxymethyl group.

- Reagents : Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH).

- Product : 2-(2-Fluorophenyl)pyrimidine-5-methanol.

-

Substitution : The fluorophenyl group can undergo nucleophilic substitution.

- Common Nucleophiles : Amines, thiols, alkoxides.

- Products : Various substituted derivatives depending on the nucleophile used.

Chemistry

2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde serves as a versatile building block in organic synthesis, particularly in the creation of more complex organic molecules and heterocycles. Its unique reactivity profiles make it suitable for various synthetic pathways.

Biology

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Activity : Studies have shown effectiveness against various bacterial strains, including Enterococcus faecalis, a significant nosocomial pathogen.

- Anticancer Potential : It has demonstrated cytotoxic effects against cancer cell lines such as HeLa and K562 cells. The mechanism involves modulation of signaling pathways like MAPK/ERK, leading to inhibited cell proliferation and induced apoptosis.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | Not specified |

| Similar Pyrimidine Derivative | K562 | 15.0 |

| Similar Pyrimidine Derivative | A172 | 20.0 |

Medicine

The compound is being investigated as a pharmaceutical intermediate for drug development. Its biological activities suggest potential therapeutic applications in treating infections and cancer.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with specific properties, enhancing product performance in various applications.

Case Studies

Recent studies have further elucidated the biological activity of pyrimidine derivatives:

- A study highlighted that pyrimidines containing specific substituents exhibited significant antibacterial activity against E. faecalis and anticancer properties against gastric adenocarcinoma cells .

- Another investigation into pyrimidine Schiff bases revealed their ability to inhibit cancer cell proliferation while maintaining low toxicity towards normal cells .

- Research on structure–activity relationships (SARs) indicated that modifications to the pyrimidine core could enhance anti-inflammatory effects, showcasing the versatility of these compounds in medicinal chemistry .

Mecanismo De Acción

The mechanism of action of 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the formyl group, which can react with nucleophilic sites in biological molecules. Additionally, the fluorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and cell membranes.

Comparación Con Compuestos Similares

- 2-(2-Chlorophenyl)pyrimidine-5-carbaldehyde

- 2-(2-Bromophenyl)pyrimidine-5-carbaldehyde

- 2-(2-Methylphenyl)pyrimidine-5-carbaldehyde

Comparison: 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Actividad Biológica

Introduction

2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde is a pyrimidine derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

- Chemical Formula : C11H8FN3O

- CAS Number : 946707-17-1

- Molecular Weight : 219.20 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that similar compounds can exhibit cytotoxic effects against various cancer cell lines, including HeLa and K562 cells. For instance, derivatives with similar structures showed significant inhibition of cell proliferation and induced apoptosis in cancer cells through the modulation of key signaling pathways such as MAPK/ERK .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | Not specified |

| Similar Pyrimidine Derivative | K562 | 15.0 |

| Similar Pyrimidine Derivative | A172 | 20.0 |

Antimicrobial Activity

Pyrimidine derivatives are also recognized for their antimicrobial properties. Studies have shown that compounds with a fluorophenyl group possess significant antibacterial activity against Gram-negative bacteria such as E. coli and Gram-positive bacteria like S. aureus. The presence of the fluorine atom enhances the lipophilicity of the compound, potentially improving its membrane permeability and antibacterial efficacy .

Table 2: Antimicrobial Efficacy

| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) (µM) |

|---|---|---|

| This compound | E. coli | 50 |

| Similar Pyrimidine Derivative | S. aureus | 40 |

Anti-inflammatory Properties

The anti-inflammatory potential of pyrimidine derivatives has been documented, with some compounds exhibiting inhibitory effects on cyclooxygenase (COX) enzymes. For example, studies have reported IC50 values for COX-2 inhibition in similar compounds around 0.04 μmol, suggesting that this compound may also exhibit comparable anti-inflammatory activity .

Table 3: COX Inhibition Activity

| Compound | COX Enzyme | IC50 (µmol) |

|---|---|---|

| This compound | COX-1 | Not specified |

| Similar Pyrimidine Derivative | COX-2 | 0.04 |

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation by competing with substrates or binding to active sites.

- Signal Transduction Modulation : It can influence cellular signaling pathways, particularly those related to apoptosis and cell cycle regulation.

- Metabolic Pathways Interaction : The compound is involved in various metabolic pathways, interacting with enzymes that facilitate its metabolism and excretion, impacting overall cellular metabolism .

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is slightly soluble in water, which may affect its bioavailability and distribution within biological systems. Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens in therapeutic applications.

Study on Anticancer Activity

A study assessed the cytotoxic effects of various pyrimidine derivatives on different cancer cell lines, including those expressing multidrug resistance genes. The results demonstrated that specific substitutions on the pyrimidine ring could significantly enhance anticancer efficacy while reducing toxicity to normal cells.

Study on Antimicrobial Efficacy

Another investigation evaluated the antimicrobial properties of several fluorinated pyrimidines against clinical isolates of E. coli and S. aureus. The study concluded that the presence of a fluorinated aromatic ring contributes positively to the antimicrobial activity, suggesting potential for development as new antibiotics.

Propiedades

IUPAC Name |

2-(2-fluorophenyl)pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O/c12-10-4-2-1-3-9(10)11-13-5-8(7-15)6-14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKCPJUYLLRHTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=N2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589783 | |

| Record name | 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946707-17-1 | |

| Record name | 2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.